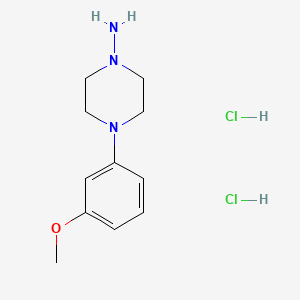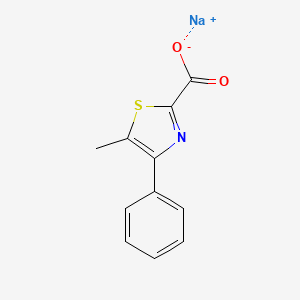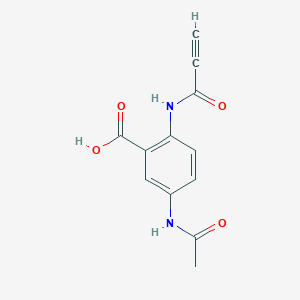
(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone: is a brominated aromatic ketone with significant applications in scientific research and industry. This compound is characterized by the presence of bromine atoms and a hydroxyl group on a phenyl ring, which is further connected to another phenyl group through a carbonyl (C=O) group.
Synthetic Routes and Reaction Conditions:
Bromination and Hydroxylation: The compound can be synthesized through the bromination of 4-hydroxybenzophenone followed by further bromination to introduce the third bromine atom at the 3 and 5 positions of the benzene ring.
Industrial Production Methods: Large-scale production typically involves optimized conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution Reactions: Bromine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions.
Major Products Formed: Oxidation can yield 3,5-dibromo-4-hydroxybenzoic acid, while reduction can produce 3,5-dibromo-4-hydroxybenzyl alcohol.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone: is unique due to its specific arrangement of bromine and hydroxyl groups. Similar compounds include:
4-Bromobenzophenone: Lacks the additional bromine atoms.
3,5-Dibromophenol: Lacks the carbonyl group.
4-Hydroxybenzophenone: Lacks bromine atoms.
These differences contribute to its distinct chemical properties and applications.
Properties
Molecular Formula |
C13H8Br2O2 |
|---|---|
Molecular Weight |
356.01 g/mol |
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8Br2O2/c14-10-6-9(7-11(15)13(10)17)12(16)8-4-2-1-3-5-8/h1-7,17H |
InChI Key |
RUGSIQILWPTQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


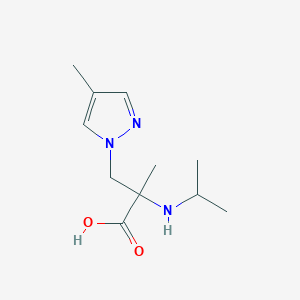
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)
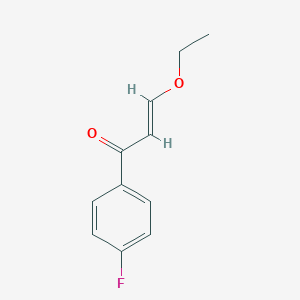
![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)

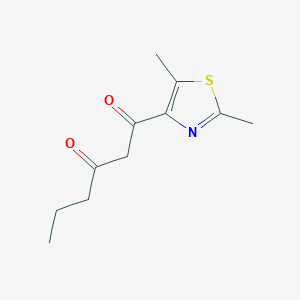

![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)
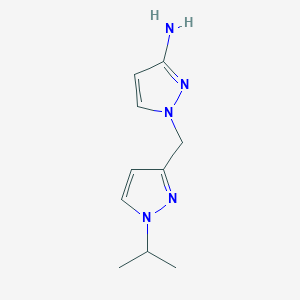
![4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15326730.png)
